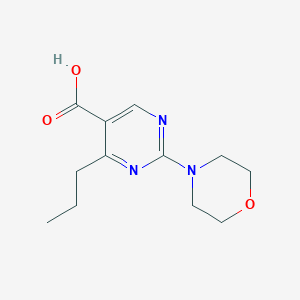

2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholine is a common component in various pharmaceuticals and its derivatives have been studied for their potential biological activities . Pyrimidine is another important component, being a fundamental structure in many biological compounds, including the genetic molecules DNA and RNA . Carboxylic acids are also widely present in various bioactive compounds .

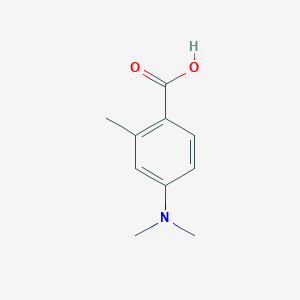

Molecular Structure Analysis

The molecular structure of a compound like this would likely be analyzed using techniques such as NMR spectroscopy . This allows for the determination of the different functional groups and their arrangement in the molecule.Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the specific conditions and reagents used. Generally, carboxylic acids can undergo reactions like esterification and amide formation, while pyrimidines can participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in different solvents, and stability under various conditions .Scientific Research Applications

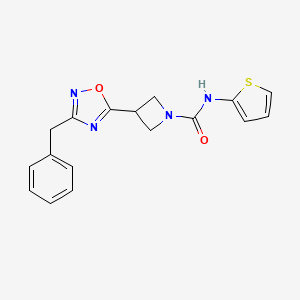

Synthesis and Biological Activity

Compounds related to 2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid have been synthesized and evaluated for their biological activities. For instance, novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized and characterized, showing potential as kinase inhibitors, analgesics, anti-inflammatory agents, and for other therapeutic applications due to their pyrimidine derivatives, which are crucial in nucleic acids and several biologically active molecules (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

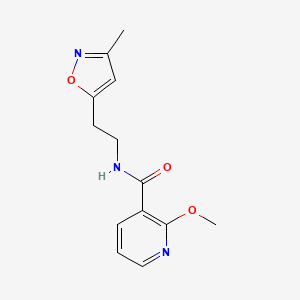

Drug Development and Radiolabeling

Morpholine-4-carboxylic acid derivatives have been developed as potent inhibitors for specific enzymes, such as cathepsin S. These derivatives have been labeled with deuterium and carbon-14, showcasing their utility in drug development and pharmacokinetic studies (Latli, Hrapchak, Lorenz, Busacca, & Senanayake, 2012).

Material Science

Morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating their importance in the development of novel materials with specific properties (Veld, Dijkstra, & Feijen, 1992).

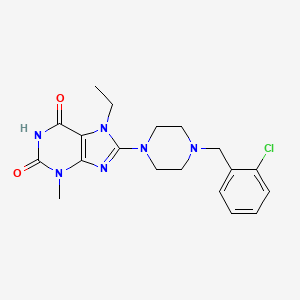

Pharmaceutical Applications

Carbamate substituted 2-amino-4,6-diphenylpyrimidines, containing morpholine-4-carboxylate groups, have been explored as dual adenosine A1 and A2A receptor antagonists, offering potential in the treatment of neurological disorders, including Parkinson's disease (Robinson, Petzer, Rousseau, Terre’Blanche, Petzer, & Lourens, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-3-10-9(11(16)17)8-13-12(14-10)15-4-6-18-7-5-15/h8H,2-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXSEBMXIKDIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/no-structure.png)

![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)

![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)

![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)

![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)